

Utilizing ABTS Diammonium Salt in ELISA Procedures: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ABTS diammonium salt	
Cat. No.:	B7809020	Get Quote

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Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used technique for the detection and quantification of a variety of analytes, from proteins and peptides to antibodies and hormones. A critical component of many ELISA systems is the chromogenic substrate used for signal detection. 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS, is a popular water-soluble substrate for horseradish peroxidase (HRP), a frequently used enzyme conjugate in ELISA.

In the presence of HRP and hydrogen peroxide (H_2O_2), ABTS is oxidized to a stable, green-colored, soluble product. The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the amount of HRP-conjugated antibody bound to the target analyte. This relationship forms the basis for the quantitative determination of the analyte in a sample.

This document provides detailed application notes and protocols for the effective use of **ABTS diammonium salt** in ELISA procedures, tailored for researchers, scientists, and professionals in drug development.

Principle of the Reaction



The core of the detection step in an HRP-based ELISA using ABTS involves a two-step enzymatic reaction. First, the HRP enzyme, conjugated to a detection antibody, catalyzes the reduction of hydrogen peroxide. Subsequently, the oxidized HRP reacts with the ABTS substrate, leading to the formation of a green-colored radical cation (ABTS+). The reaction can be monitored by measuring the absorbance at 405-410 nm.

Data Presentation

A key aspect of quantitative ELISA is the generation of a standard curve, from which the concentration of the analyte in unknown samples can be interpolated. Below is a table summarizing typical performance characteristics of ABTS in comparison to another common HRP substrate, 3,3',5,5'-Tetramethylbenzidine (TMB).

Feature	ABTS (2,2'-azino-bis(3- ethylbenzothiazoline-6- sulfonic acid))	TMB (3,3',5,5'- tetramethylbenzidine)
End Product	Soluble, green	Soluble, blue (becomes yellow with stop solution)
Optimal Wavelength	405-410 nm	650 nm (blue), 450 nm (yellow)
Molar Absorptivity	3.6 x 10 ⁴ M ⁻¹ cm ⁻¹	3.9 x 10 ⁴ M ⁻¹ cm ⁻¹ (at 650 nm)
Kinetic Properties	Slower reaction rate, wider dynamic range	Faster reaction rate
Sensitivity	Lower	Higher (approximately 10x more sensitive than ABTS)
Limit of Detection	~2.5 ng/mL	~60 pg/mL
Stop Solution	1% Sodium Dodecyl Sulfate (SDS) (optional)	1M Sulfuric Acid or Phosphoric Acid

Representative Standard Curve Data

The following table provides an example of data that could be generated for a standard curve in a sandwich ELISA for the quantification of Human IgG, using ABTS as the substrate.



Human IgG Concentration (ng/mL)	Absorbance at 405 nm (Mean)
1000	2.150
500	1.625
250	1.050
125	0.650
62.5	0.375
31.25	0.210
15.625	0.125
0 (Blank)	0.050

Experimental Protocols

This section provides a detailed protocol for a standard sandwich ELISA using ABTS as the chromogenic substrate. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different assays.

Materials and Reagents

- High-binding 96-well microplate
- Capture antibody specific for the analyte of interest
- Recombinant or purified analyte for standard curve
- Detection antibody specific for the analyte of interest (conjugated to HRP or biotin)
- If using a biotinylated detection antibody: Streptavidin-HRP conjugate
- ABTS diammonium salt
- Substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0-5.0)
- Hydrogen peroxide (30%)



- Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6, or PBS, pH 7.4)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 1-3% BSA in PBS)
- Stop solution (optional, e.g., 1% SDS)
- Microplate reader capable of measuring absorbance at 405 nm

Protocol Steps

- Plate Coating:
 - Dilute the capture antibody to a concentration of 1-10 μg/mL in coating buffer.
 - Add 100 μL of the diluted capture antibody to each well of the 96-well plate.
 - Cover the plate and incubate overnight at 4°C.
- Washing:
 - Aspirate the coating solution from the wells.
 - Wash the plate 3 times with 200 μL of wash buffer per well. After the final wash, invert the
 plate and tap it firmly on absorbent paper to remove any residual buffer.
- · Blocking:
 - Add 200 μL of blocking buffer to each well.
 - Cover the plate and incubate for 1-2 hours at room temperature.
- Washing:
 - Repeat the washing step as described in step 2.
- Sample and Standard Incubation:



- Prepare serial dilutions of the standard analyte in blocking buffer to generate a standard curve (e.g., from 1000 ng/mL to 15.625 ng/mL).
- Prepare dilutions of the unknown samples in blocking buffer.
- Add 100 μL of the standards and samples to the appropriate wells.
- Cover the plate and incubate for 2 hours at room temperature.
- Washing:
 - Repeat the washing step as described in step 2.
- Detection Antibody Incubation:
 - Dilute the HRP-conjugated detection antibody to its optimal concentration in blocking buffer.
 - Add 100 μL of the diluted detection antibody to each well.
 - Cover the plate and incubate for 1-2 hours at room temperature.
- Washing:
 - Repeat the washing step as described in step 2, but increase the number of washes to 5.
- Substrate Preparation and Incubation:
 - Prepare the ABTS substrate solution immediately before use. For example, dissolve ABTS
 in substrate buffer to a final concentration of 0.5 mg/mL and add hydrogen peroxide to a
 final concentration of 0.03%.
 - $\circ~$ Add 100 μL of the ABTS substrate solution to each well.
 - Incubate the plate at room temperature, protected from light, for 15-30 minutes. Monitor the color development.
- Absorbance Measurement:

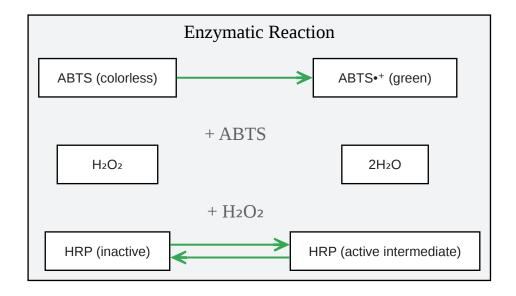


 \circ Read the absorbance of each well at 405 nm using a microplate reader. If a stop solution is used, add 100 μ L of 1% SDS to each well before reading.

Data Analysis

- Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
- Standard Curve Generation: Plot the blank-corrected absorbance values for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often the most appropriate model for ELISA data.
- Concentration Determination: Interpolate the concentration of the analyte in the unknown samples from the standard curve using their blank-corrected absorbance values. Remember to multiply the interpolated concentration by the dilution factor of the sample.

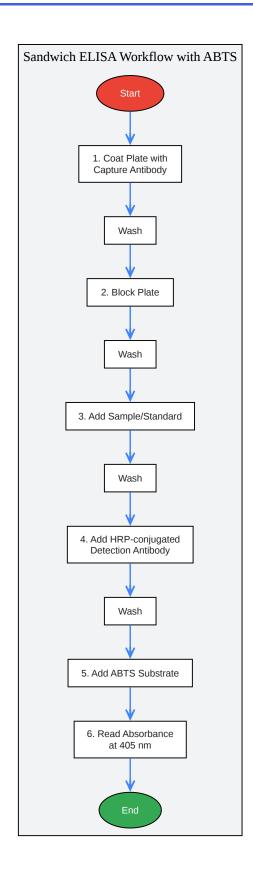
Mandatory Visualizations



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Caption: HRP-catalyzed oxidation of ABTS.





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Caption: A typical sandwich ELISA workflow.







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